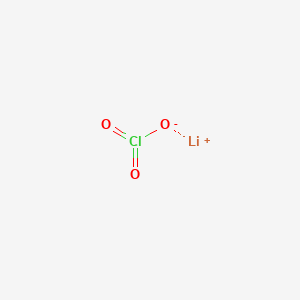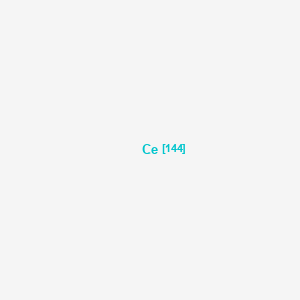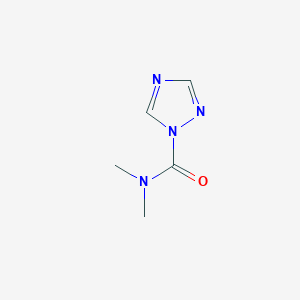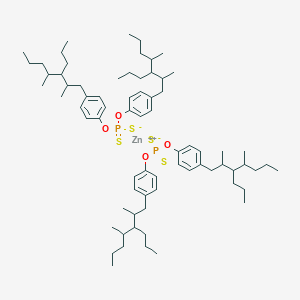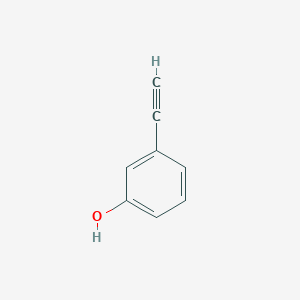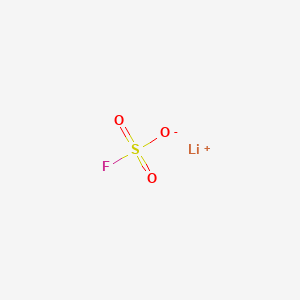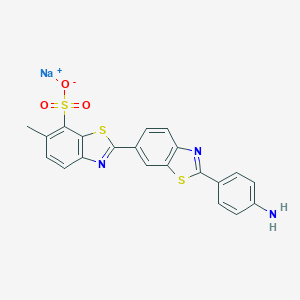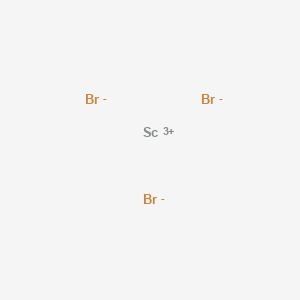
スカンジウム(III)臭化物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scandium(3+);tribromide, also known as scandium tribromide, is a chemical compound composed of scandium and bromine with the formula ScBr₃. It is a trihalide, hygroscopic, and water-soluble compound. Scandium tribromide is known for its unique properties and applications in various fields, including chemistry and materials science .
科学的研究の応用
Scandium tribromide has several scientific research applications:
Materials Science: Scandium tribromide is utilized in the preparation of materials with specific electronic and magnetic characteristics.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Optical Sensors: Scandium tribromide is used in the development of highly selective and ultra-sensitive optical sensors for detecting scandium ions.
作用機序
Target of Action
Scandium(3+);tribromide, also known as Scandium bromide or ScBr3, is a trihalide, hygroscopic, water-soluble chemical compound of scandium and bromine These clusters are of interest for their structure and magnetic properties .
Mode of Action
It’s known that scandium(3+);tribromide is produced through the burning of scandium in bromine gas . The reaction is as follows:
2 Sc (s) + 3 Br2 (g) → 2 ScBr3 (s) This suggests that Scandium(3+);tribromide interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
It’s known that scandium(3+);tribromide is used for solid-state synthesis of unusual clusters . These clusters may affect various biochemical pathways depending on their structure and magnetic properties.
Pharmacokinetics
It’s known that scandium(3+);tribromide is a water-soluble compound , which suggests that it may have good bioavailability.
Result of Action
It’s known that scandium(3+);tribromide is used for solid-state synthesis of unusual clusters . These clusters may have various molecular and cellular effects depending on their structure and magnetic properties.
Action Environment
The action of Scandium(3+);tribromide can be influenced by various environmental factors. For example, the synthesis of Scandium(3+);tribromide involves the burning of scandium in bromine gas , suggesting that the presence of bromine gas is a crucial environmental factor for its action. Furthermore, as a water-soluble compound , the presence of water may also influence the action of Scandium(3+);tribromide.
準備方法
Scandium tribromide can be synthesized through several methods:
- Scandium tribromide is produced by burning scandium in bromine gas:
Direct Reaction: 2Sc(s)+3Br2(g)→2ScBr3(s)
Reaction with Hydrobromic Acid: Scandium tribromide can also be prepared by reacting excess hydrobromic acid with scandium oxide, followed by crystallization of the hexahydrate from the solution.
Ammonium Bromide Route: Heating a reaction mixture of ammonium bromide and scandium oxide or scandium bromide hexahydrate through an intermediate compound, (NH₄)₃ScBr₆, decomposes to obtain anhydrous scandium tribromide.
化学反応の分析
Scandium tribromide undergoes various chemical reactions, including:
Oxidation and Reduction: Scandium tribromide can participate in redox reactions, where scandium can change its oxidation state.
Substitution Reactions: It can undergo substitution reactions with other halides or ligands, forming different scandium complexes.
Complex Formation: Scandium tribromide is used in the synthesis of unusual clusters such as Sc₁₉Br₂₈Z₄ (Z = Mn, Fe, Os, or Ru), which are of interest for their structure and magnetic properties.
類似化合物との比較
Scandium tribromide can be compared with other scandium halides such as scandium fluoride, scandium chloride, and scandium triiodide. Each of these compounds has unique properties and applications:
Scandium Fluoride (ScF₃): Known for its high melting point and use in optical materials.
Scandium Chloride (ScCl₃): Used in the synthesis of other scandium compounds and as a catalyst in organic reactions.
Scandium Triiodide (ScI₃): Utilized in the preparation of scandium-containing materials with specific electronic properties.
Scandium tribromide stands out due to its specific reactivity and the ability to form unique clusters and complexes, making it valuable in research and industrial applications.
特性
CAS番号 |
13465-59-3 |
|---|---|
分子式 |
Br3Sc |
分子量 |
284.67 g/mol |
IUPAC名 |
tribromoscandium |
InChI |
InChI=1S/3BrH.Sc/h3*1H;/q;;;+3/p-3 |
InChIキー |
APPHYFNIXVIIJR-UHFFFAOYSA-K |
SMILES |
[Sc+3].[Br-].[Br-].[Br-] |
正規SMILES |
[Sc](Br)(Br)Br |
| 13465-59-3 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)

